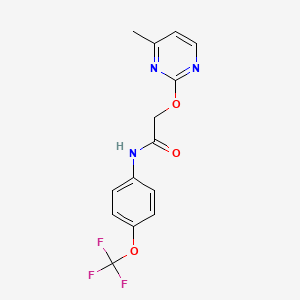
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a methyl group and an acetamide moiety linked to a trifluoromethoxy-substituted phenyl ring. The presence of these functional groups imparts distinct physicochemical characteristics, making it a valuable subject for research and application in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 4-methylpyrimidine-2-ol: This intermediate can be prepared by the reaction of 4-methylpyrimidine with an appropriate oxidizing agent.
Formation of 4-(trifluoromethoxy)aniline:
Coupling Reaction: The final step involves coupling 4-methylpyrimidine-2-ol with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrimidine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Formation of 4-methylpyrimidine-2-carboxylic acid.
Reduction: Formation of 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and functional materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-((4-chloropyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide: Similar structure but with a chloro group instead of a methyl group on the pyrimidine ring.
Propiedades
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-7-18-13(19-9)22-8-12(21)20-10-2-4-11(5-3-10)23-14(15,16)17/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJSBNOTLSVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
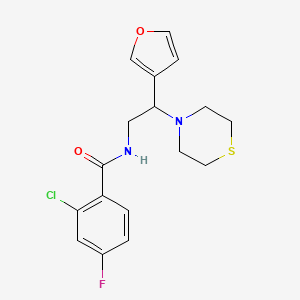
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
![N-(2,4-dimethylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2395467.png)

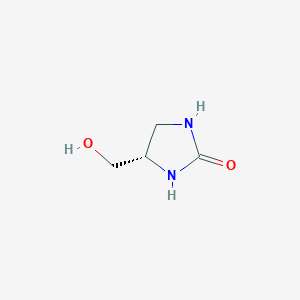
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)
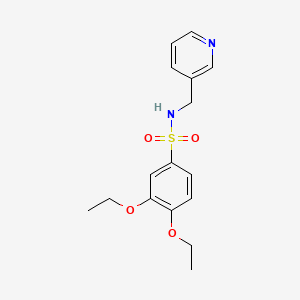
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)
![3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2395483.png)
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)
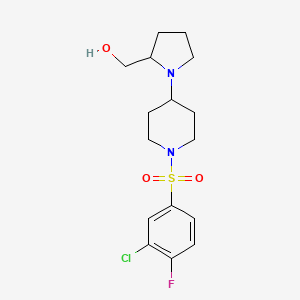
![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)
